molecular formula C12H22 B14711656 2,3,6,7-Tetramethylocta-2,6-diene CAS No. 18495-18-6

2,3,6,7-Tetramethylocta-2,6-diene

Cat. No.: B14711656
CAS No.: 18495-18-6
M. Wt: 166.30 g/mol
InChI Key: NTEMWPBDYGDTRO-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylocta-2,6-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, and is characterized by the presence of four methyl groups attached to the octadiene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetramethylocta-2,6-diene typically involves the use of mesityl oxide as a starting material. The process includes the reaction of mesityl oxide with potassium hypochlorite in the presence of dioxane and water. The reaction mixture is stirred and cooled as necessary to control the reaction’s vigor. After the reaction, the mixture is acidified and extracted with ether. The ether extract is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethylocta-2,6-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.

    Substitution: The methyl groups and double bonds can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon is a typical method.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

2,3,6,7-Tetramethylocta-2,6-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetramethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The double bonds in the molecule can participate in electrophilic addition reactions, while the methyl groups can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7-Tetramethylocta-2,6-diene is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct reactivity and properties. This uniqueness makes it valuable in various synthetic and research applications.

Properties

CAS No.

18495-18-6

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

2,3,6,7-tetramethylocta-2,6-diene

InChI

InChI=1S/C12H22/c1-9(2)11(5)7-8-12(6)10(3)4/h7-8H2,1-6H3

InChI Key

NTEMWPBDYGDTRO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)CCC(=C(C)C)C)C

Origin of Product

United States

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